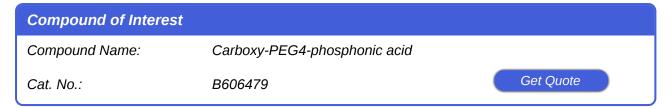


An In-depth Technical Guide to Carboxy-PEG4phosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Carboxy-PEG4-phosphonic acid**, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and nanotechnology. This document details its chemical properties, synthesis, and key applications, offering researchers the foundational knowledge required for its effective use.

Core Concepts and Properties

Carboxy-PEG4-phosphonic acid (CAS Number: 1623791-69-4) is a versatile chemical linker featuring a carboxylic acid group at one terminus and a phosphonic acid group at the other, separated by a polyethylene glycol (PEG) spacer of four ethylene glycol units.[1][2] This heterobifunctional nature allows for the sequential or orthogonal conjugation of two different molecules.[1] The hydrophilic PEG chain enhances the aqueous solubility of the molecule and any conjugate it is a part of, which is highly advantageous in biological applications.[3]

Chemical and Physical Data

A summary of the key quantitative data for **Carboxy-PEG4-phosphonic acid** is presented in Table 1. This information is essential for reaction planning, characterization, and formulation.



Property	Value	Reference(s)
CAS Number	1623791-69-4	[1][3][4]
Molecular Formula	C11H23O9P	[1][4]
Molecular Weight	330.27 g/mol	[1][4]
Purity	≥96%	[4]
Topological Polar Surface Area (TPSA)	131.75 Ų	[4]
LogP	-0.2948	[4]
Hydrogen Bond Acceptors	6	[4]
Hydrogen Bond Donors	3	[4]
Rotatable Bonds	15	[4]
Storage Temperature	4°C or -20°C	[3][4]

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for **Carboxy-PEG4-phosphonic acid** is not publicly available in the reviewed literature, a representative synthesis for a structurally analogous "Carboxyl-polyethylene glycol-phosphoric acid" has been reported and provides a viable synthetic route. This methodology can be adapted for the PEG4 variant.

Representative Synthesis of a Carboxy-PEG-Phosphonic Acid Ligand

The following protocol is adapted from a reported synthesis for creating a carboxylated and phosphorylated PEG ligand for nanoparticle stabilization.[5] This three-step process involves carboxymethylation of a PEG starting material, followed by phosphorylation and subsequent hydrolysis.

Step 1: Carboxymethylation of PEG



- Dissolve the starting PEG material (e.g., a mono-protected tetraethylene glycol) in a suitable aqueous basic solution, such as water with sodium hydroxide.
- Add ethyl bromoacetate to the solution. The reaction introduces an ethyl carboxymethyl group onto the terminal hydroxyl group of the PEG.
- Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, extract the product with an organic solvent and purify it, for example, by column chromatography.

Step 2: Phosphorylation

- Dissolve the carboxylated PEG from the previous step in an anhydrous aprotic solvent like tetrahydrofuran (THF).
- Cool the solution and add a phosphorylating agent, such as phosphorus oxychloride (POCl₃). This reaction will replace the remaining terminal hydroxyl group with a dichlorophosphate group.
- Allow the reaction to proceed until completion, as monitored by an appropriate analytical technique (e.g., NMR or LC-MS).

Step 3: Hydrolysis

- Carefully quench the reaction mixture from Step 2 with water. This step hydrolyzes the
 dichlorophosphate and the ethyl ester to yield the final Carboxy-PEG-phosphonic acid
 product.
- Purify the final product using a suitable method, such as dialysis or chromatography, to remove inorganic salts and other impurities.

Key Applications and Methodologies

The unique structure of **Carboxy-PEG4-phosphonic acid** makes it a valuable tool in several advanced research and development areas.

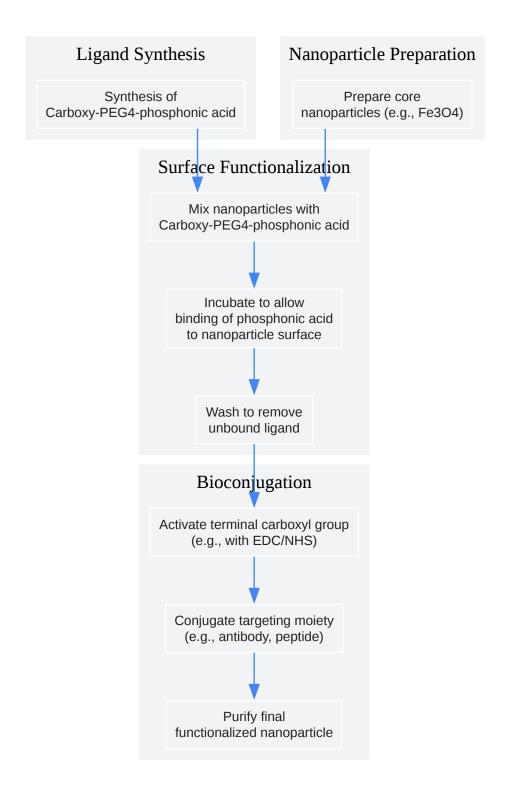


Functionalization of Nanoparticles

The phosphonic acid moiety serves as a strong anchoring group for binding to metal oxide surfaces, such as iron oxide nanoparticles.[5] This allows for the creation of a stable, hydrophilic PEG layer on the nanoparticle surface, which improves their colloidal stability and biocompatibility for biomedical applications like MRI contrast agents.[5]

Experimental Workflow: Nanoparticle Functionalization





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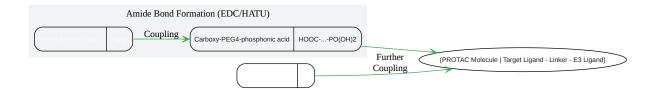
Caption: Workflow for nanoparticle surface functionalization.

Linker for Proteolysis-Targeting Chimeras (PROTACs)



Carboxy-PEG4-phosphonic acid is also utilized as a PEG-based linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's role is to connect the target-binding ligand and the E3 ligase-binding ligand. The carboxylic acid end can be reacted with primary amines on one of the binding ligands using activators like EDC or HATU to form a stable amide bond.[2][3]

Logical Relationship: PROTAC Assembly



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Caption: Assembly of a PROTAC using the linker.

Conclusion

Carboxy-PEG4-phosphonic acid is a highly valuable heterobifunctional linker for researchers in drug development and materials science. Its defined length, hydrophilicity, and dual-reactive ends provide precise control over the conjugation of molecules and the functionalization of surfaces. The methodologies and data presented in this guide offer a solid foundation for the application of this versatile reagent in the creation of advanced therapeutics and functional nanomaterials.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Carboxy-PEG4-phosphonic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606479#carboxy-peg4-phosphonic-acid-cas-number-information]

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